Terpinolene Terpinolene Terpinolene appears as a water-white to light amber colored liquid. Insoluble in water and less dense than water. Used to make plastics and resins.
Terpinolene is a p-menthadiene with double bonds at positions 1 and 4(8). It has a role as a sedative, an insect repellent, a plant metabolite and a volatile oil component.
Terpinolene is a natural product found in Camellia sinensis, Hypericum foliosum, and other organisms with data available.
Terpinolene is found in allspice. Terpinolene is a constituent of many essential oils e.g. Citrus, Mentha, Juniperus, Myristica species Parsnip oil (Pastinaca sativa) is a major source (40-70%). Terpinolene is a flavouring ingredient. Terpinolene has been shown to exhibit anti-fungal function (A7932).
See also: Peumus boldus leaf (part of); Cannabis sativa subsp. indica top (part of).
Brand Name: Vulcanchem
CAS No.: 586-62-9
VCID: VC20749482
InChI: InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4H,5-7H2,1-3H3
SMILES: CC1=CCC(=C(C)C)CC1
Molecular Formula: C10H16
Molecular Weight: 136.23 g/mol

Terpinolene

CAS No.: 586-62-9

Cat. No.: VC20749482

Molecular Formula: C10H16

Molecular Weight: 136.23 g/mol

* For research use only. Not for human or veterinary use.

Terpinolene - 586-62-9

Specification

CAS No. 586-62-9
Molecular Formula C10H16
Molecular Weight 136.23 g/mol
IUPAC Name 1-methyl-4-propan-2-ylidenecyclohexene
Standard InChI InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4H,5-7H2,1-3H3
Standard InChI Key MOYAFQVGZZPNRA-UHFFFAOYSA-N
SMILES CC1=CCC(=C(C)C)CC1
Canonical SMILES CC1=CCC(=C(C)C)CC1
Boiling Point 187 °C
183.00 to 185.00 °C. @ 760.00 mm Hg
Colorform Water-white to pale amber liquid
Colorless liquid or oil
Flash Point 64 °C (147 °F) - closed cup
99 °F (37.2 °C) (Closed cup)
Melting Point < 25 °C

Introduction

Chemical Structure and Properties

Molecular Characteristics

Terpinolene, also known as delta-terpinene, is classified as a cyclic monoterpene with the chemical formula C10H16 and a molecular weight of 136.23 g/mol. Its structure consists of a 10-carbon skeleton featuring two double bonds, composed of two isoprene units, which function as building blocks for many terpenes found in nature . This unique chemical arrangement gives terpinolene its characteristic aromatic properties and contributes to its biological activities.

The compound is highly lipophilic with low molecular mass, high volatility, and a low evaporation point. These properties enable it to be rapidly absorbed by the body, with an aroma that presents quickly but doesn't linger .

Physical Properties

Terpinolene exhibits distinctive physical characteristics that influence its behavior and applications. The following table summarizes the key physical properties of terpinolene:

PropertyValue
Physical stateColorless or pale straw-colored liquid
Molecular formulaC10H16
Molecular weight136.23 g/mol
Boiling point184-185°C
Density0.861 g/mL at 25°C
Flash point148°F
Water solubility6.812 mg/L at 25°C
Vapor pressure~0.5 mm Hg (20°C)
Vapor density~4.7 (vs air)
LogP4.33-4.38 at 20-37°C

Terpinolene is insoluble in water but soluble in organic solvents like ethanol and ether. Due to its volatility, it readily evaporates at room temperature, releasing its distinctive scent .

Natural Occurrence

Plant Sources

Terpinolene occurs naturally in numerous plant species across various botanical families. Its presence contributes to the characteristic aroma profiles of these plants and serves ecological functions, including attraction of pollinators and defense against predators.

The compound is abundant in:

  • Coniferous trees: Pine, cypress, and fir trees

  • Herbs and spices: Sage, nutmeg, cumin, cardamom, lilac

  • Fruits: Apples and citrus fruits

  • Other plants: Tea tree, turmeric leaves

Concentration in Cannabis

Aroma and Sensory Profile

Terpinolene possesses a complex and multifaceted aroma profile that has been described as fresh, sweet, and floral with distinct woody undertones. Perfumers characterize it as a complex top note that manifests quickly due to its high volatility. Its sensory characteristics include:

  • Primary aroma notes: Fresh, piney, and woodsy

  • Secondary notes: Sweet, citrus, and floral

  • Flavor profile: Somewhat sweet with citrus undertones

Research Findings and Clinical Evidence

Scientific interest in terpinolene has generated a growing body of research examining its properties and potential applications. Key findings from recent studies include:

  • A systematic review published in 2021 analyzed 57 studies meeting inclusion criteria from an initial pool of 2,449 articles. This comprehensive analysis identified antioxidant, larvicide, and insecticide activities as terpinolene's most well-documented effects .

  • The review also noted that while terpinolene shows promise for broad pharmacological applications, the cellular and molecular mechanisms underlying its effects require further elucidation. Additionally, in vivo efficacy and safety have been insufficiently evaluated through preclinical and clinical trials .

  • A 2013 study demonstrated sedative effects when terpinolene was administered to mice, suggesting potential applications for anxiety and sleep disorders .

  • Research conducted in 2005 indicated potential cardiovascular benefits when terpinolene was combined with flavonoids, specifically in preventing LDL oxidation .

These findings underscore both terpinolene's promise and the need for more rigorous, controlled studies to fully understand its therapeutic potential and optimize its applications.

Hazard ClassificationDescription
GHS ClassificationGHS07, GHS08, GHS09
Signal wordDanger
Hazard statementsH304 (May be fatal if swallowed and enters airways)
H317 (May cause an allergic skin reaction)
H410 (Very toxic to aquatic life with long-lasting effects)
Risk Statements50/53-65-43

These classifications indicate that while terpinolene is generally safe in properly formulated products and appropriate concentrations, precautions should be taken when handling the pure compound .

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